molecular formula C26H30N4O2 B14793313 tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate

tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate

Cat. No.: B14793313
M. Wt: 430.5 g/mol
InChI Key: HWXUQVDWWNIJCR-UHFFFAOYSA-N
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Description

tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further connected to a phenyl group substituted with an amino-phenyl-pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the amino-phenyl-pyridine moiety. The reaction conditions often require the use of protecting groups, such as tert-butyl carbamate, to prevent unwanted side reactions. Common reagents include tert-butyl chloroformate, cyclobutylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl (3-amino-4-phenylpyridin-2-yl)carbamate

Comparison:

Properties

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

tert-butyl N-[1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate

InChI

InChI=1S/C26H30N4O2/c1-25(2,3)32-24(31)30-26(16-7-17-26)19-10-12-20(13-11-19)28-23-21(27)14-15-22(29-23)18-8-5-4-6-9-18/h4-6,8-15H,7,16-17,27H2,1-3H3,(H,28,29)(H,30,31)

InChI Key

HWXUQVDWWNIJCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)NC3=C(C=CC(=N3)C4=CC=CC=C4)N

Origin of Product

United States

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